4-Chloro-6-(methoxymethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

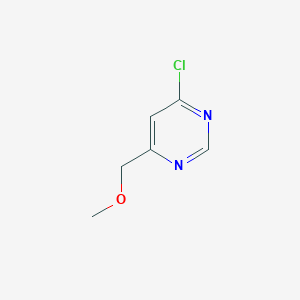

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOQUMTZWQEHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558750 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-84-7 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-6-(methoxymethyl)pyrimidine CAS number 3122-84-7

An In-Depth Technical Guide to 4-Chloro-6-(methoxymethyl)pyrimidine (CAS: 3122-84-7)

Abstract

This compound is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in synthetic organic chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and a methoxymethyl group at the 6-position, makes it an important intermediate for the synthesis of a wide range of more complex heterocyclic compounds. The electron-deficient nature of the pyrimidine ring activates the C4-chloro group for nucleophilic aromatic substitution, while the methoxymethyl moiety provides an additional point for structural variation or interaction. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic approach, key reaction profiles, and its applications, particularly in the context of medicinal chemistry and drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Core Compound Profile & Physicochemical Properties

This compound is a solid at room temperature, possessing the key structural features necessary for its role as a synthetic intermediate. The core pyrimidine scaffold is a ubiquitous motif in biologically active molecules, and this compound provides a functionalized entry point for library synthesis and lead optimization campaigns.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 3122-84-7 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂O | [3][5] |

| Molecular Weight | 158.59 g/mol | [3][5] |

| Melting Point | 131-132 °C | [4] |

| Boiling Point | 90-93 °C (at 12 Torr) | [4] |

| SMILES | COCC1=CC(=NC=N1)Cl | |

| InChIKey | Not explicitly found, generated from structure | |

| Appearance | Solid (inferred from melting point) |

Synthesis & Manufacturing Insights

While specific, scaled-up manufacturing processes for this compound are proprietary, a logical and efficient synthetic route can be devised based on established pyrimidine chemistry. A common and effective strategy involves the construction of the substituted pyrimidine ring followed by a selective chlorination step.

A highly analogous industrial synthesis involves the chlorination of a dihydroxypyrimidine precursor using an agent like phosphorus oxychloride (POCl₃).[6] This is a standard and robust method for converting hydroxyl groups on electron-deficient rings into chlorides.

Proposed Synthetic Workflow

The following workflow illustrates a plausible two-step synthesis starting from commercially available materials.

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Chlorination of 4-Hydroxy-6-(methoxymethyl)pyrimidine

This protocol is a representative procedure based on standard chemical transformations for this class of compounds.[6][7]

Disclaimer: This is a hypothetical protocol and must be adapted and optimized under proper laboratory safety procedures.

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 4-hydroxy-6-(methoxymethyl)pyrimidine (1.0 eq).

-

Reaction Setup: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. An optional tertiary amine base (e.g., N,N-diethylaniline, ~1.1 eq) can be added to scavenge the HCl byproduct.

-

Thermal Conditions: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems directly from the reactivity of its C4-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8]

This reactivity profile positions the compound as a key intermediate for creating libraries of substituted pyrimidines, a core activity in modern drug discovery.[9][10]

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction for this scaffold. The chlorine can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position. This is foundational for structure-activity relationship (SAR) studies.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings.[6][8] These reactions are powerful tools for creating C-C and C-N bonds, respectively, enabling the attachment of aryl, heteroaryl, and complex amine moieties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. growingscience.com [growingscience.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 3122-84-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound - CAS:3122-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale [vulcanchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-Depth Technical Guide to 4-Chloro-6-(methoxymethyl)pyrimidine: A Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(methoxymethyl)pyrimidine, a pivotal heterocyclic intermediate in the field of medicinal chemistry. We delve into its fundamental physicochemical properties, detailed synthetic routes with mechanistic insights, and its critical role as a building block in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable the effective utilization of this versatile scaffold in contemporary research and development endeavors.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a vast array of therapeutic agents.[1] Within this class, halogenated pyrimidines stand out as exceptionally versatile intermediates. The chlorine atom, particularly at the C4 or C6 position, acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and modular construction of complex molecular architectures, enabling chemists to fine-tune pharmacological properties and explore extensive structure-activity relationships (SAR).[2][3]

This compound (CAS No: 3122-84-7) has emerged as a particularly valuable building block. The presence of the reactive chloro group at the C4-position facilitates coupling with various nucleophiles (most commonly amines), while the methoxymethyl substituent at the C6-position can influence solubility, metabolic stability, and steric interactions within a target's binding site. Its application is most prominent in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

Core Data

The fundamental molecular properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂O | [6] |

| Molecular Weight | 158.59 g/mol | [6] |

| CAS Number | 3122-84-7 | [6] |

| Canonical SMILES | COCC1=CC(=NC=N1)Cl | |

| Appearance | Predicted: Solid | [7] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in peer-reviewed literature; values should be determined empirically.

Analytical Characterization

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The logic behind this approach is to first construct the core hydroxypyrimidine ring and then perform a chlorination reaction, which is a standard and reliable transformation in heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-Cl bond, identifying the corresponding hydroxypyrimidine as the immediate precursor. This hydroxypyrimidine, in its tautomeric keto form, can be disconnected further to reveal the starting materials for the ring-forming condensation reaction.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative, field-proven method adapted from established syntheses of analogous pyrimidines.[7] It proceeds in two key stages: condensation to form the pyrimidine ring, followed by chlorination.

Part A: Synthesis of 4-Hydroxy-6-(methoxymethyl)pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., Argon) to prepare a fresh solution of sodium methoxide.

-

Addition of Reagents: To the sodium methoxide solution, add methoxyacetamidine hydrochloride (1.0 eq.) followed by the dropwise addition of diethyl malonate (1.0 eq.).

-

Causality: The strong base (sodium methoxide) deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. It also neutralizes the hydrochloride salt of the amidine, liberating the free base required for condensation.

-

-

Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. The resulting precipitate, 4-hydroxy-6-(methoxymethyl)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part B: Synthesis of this compound

-

Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes) with 4-hydroxy-6-(methoxymethyl)pyrimidine (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.). A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added to facilitate the reaction.

-

Causality: The pyrimidine exists in tautomeric equilibrium with its pyrimidin-4-one form. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This initiates a sequence of elimination and addition steps, ultimately replacing the hydroxyl group with a chlorine atom. The tertiary amine acts as an HCl scavenger.

-

-

Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a scaffold for synthesizing kinase inhibitors. The chlorine at the C4 position is the key reactive handle for introducing the amine-containing fragments that are often crucial for binding to the hinge region of the kinase ATP-binding pocket.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms (particularly C2, C4, and C6) electron-deficient and thus susceptible to nucleophilic attack. The SNAr reaction with an amine is the most common and powerful application of this intermediate.

Caption: General workflow for the SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details a typical SNAr reaction to synthesize a 4-aminopyrimidine derivative.[6][9]

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as 2-propanol or dioxane, add the desired primary or secondary amine (1.1-1.5 eq.).

-

Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq.).

-

Causality: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl). The amine base is required to neutralize this acid, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

-

Reaction: Heat the mixture to a temperature between 80 °C and reflux, monitoring by TLC. Reactions are typically complete within 2 to 24 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified, typically by flash column chromatography or recrystallization, to yield the final 4-aminopyrimidine product.

Case Study: Scaffolds for Aurora and Other Kinase Inhibitors

While a specific marketed drug using this exact starting material is not prominently documented, numerous patents and research articles describe the synthesis of potent kinase inhibitors from closely related 4-chloropyrimidine scaffolds. For instance, the synthesis of Aurora Kinase inhibitors often involves the reaction of a substituted 2,4-dichloropyrimidine with various amines.[2] The general principle involves a sequential SNAr reaction where the more reactive C4-chloro is displaced first, followed by displacement of the C2-chloro. The methoxymethyl group on our title compound provides a structural variation that can be used to probe specific sub-pockets of the kinase active site, potentially enhancing selectivity or potency.

For example, Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. Inhibitors of these kinases block the phosphorylation of downstream targets, leading to mitotic arrest and apoptosis.

Caption: Hypothetical inhibition of the Aurora Kinase pathway by a pyrimidine-based drug.

Safety and Handling

As a chlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate safety precautions.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disclaimer: This information is intended as a guide and does not replace a formal Safety Data Sheet (SDS). Always consult the material's specific SDS before use.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the practice of modern medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic aromatic substitution of the C4-chlorine, provides a reliable and versatile platform for the synthesis of diverse compound libraries. For drug development professionals, particularly those focused on oncology and kinase inhibitor design, this scaffold represents a fundamental tool for accessing novel chemical space and developing next-generation targeted therapies. The protocols and insights provided herein offer a robust framework for the successful application of this important molecule in research and discovery programs.

References

-

Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com. [Link]

-

Kalogirou, A. S., et al. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

Gangjee, A., et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

- Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. [Link]

-

SpectraBase. (4-chloro-6-methoxy-pyrimidin-2-yl)amine - 13C NMR. SpectraBase. [Link]

-

Moye, C.J. The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. ResearchGate. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

Arshad, S., & Razak, I. A. 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

-

Talawar, M. B., et al. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]

-

Lindhardt, A. T., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

-

Lin, Y-L., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]

- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

-

Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc. [Link]

-

Arshad, S., & Razak, I. A. 4-Chloro-6-methoxypyrimidin-2-amine. National Institutes of Health. [Link]

-

Ward, R. A., et al. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. [Link]

-

Balasubramanian, T. M., & Emert, J. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry. [Link]

-

Siddiqui, N., et al. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Institutes of Health. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 8. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 9. preprints.org [preprints.org]

Reactivity profile of 4-Chloro-6-(methoxymethyl)pyrimidine

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-6-(methoxymethyl)pyrimidine

Abstract

This compound, a key heterocyclic building block, possesses a distinct reactivity profile dominated by the electrophilic nature of its C4 carbon. This guide provides a comprehensive analysis of its chemical behavior, focusing on the two primary pathways for its functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and present data-driven insights for researchers, scientists, and drug development professionals. By understanding the electronic landscape of this molecule, chemists can strategically leverage its reactivity to construct complex molecular architectures with applications in medicinal chemistry and materials science.

Introduction and Molecular Profile

This compound (CAS No: 3122-84-7, Molecular Formula: C₆H₇ClN₂O) is a substituted pyrimidine featuring a chlorine atom at the C4 position and a methoxymethyl group at the C6 position.[1] The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is central to its reactivity, rendering the carbon atoms attached to halogen substituents highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts. The C4 and C6 positions of the pyrimidine ring are generally the most reactive sites, significantly more so than the C2 position.[2] This guide will explore the principal reactions that exploit the lability of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactivity Pathway

The most fundamental transformation of this compound is the displacement of the C4 chloride by a nucleophile. This reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanism of SNAr

The SNAr reaction is a two-step addition-elimination process.[3]

-

Addition Step: A nucleophile attacks the electron-deficient carbon at the C4 position. This attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination Step: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the substituted product.

The electron-withdrawing nature of the two ring nitrogens is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

SNAr with Amine Nucleophiles (Amination)

The reaction with primary or secondary amines is a robust method to introduce nitrogen-containing substituents. These reactions often require a base to neutralize the HCl generated and may need heating to proceed at a practical rate.[4]

Experimental Protocol: General Amination

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 2-propanol, DMF, or Dioxane) is added the desired amine (1.1 - 1.5 eq.).

-

A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.), is added to the mixture.

-

The reaction vessel is sealed and heated to a temperature between 80 °C and 120 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-(methoxymethyl)pyrimidine derivative.

SNAr with Oxygen and Sulfur Nucleophiles

Alkoxides and thiolates are potent nucleophiles that readily displace the C4-chloride, often under mild conditions.

Experimental Protocol: Reaction with Sodium Ethoxide [5]

-

Prepare a fresh solution of sodium ethoxide (1.1 eq.) in absolute ethanol.

-

To a stirred solution of this compound (1.0 eq.) in ethanol at room temperature (approx. 20 °C), add the sodium ethoxide solution dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous phase with additional DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the 4-ethoxy-6-(methoxymethyl)pyrimidine product.

A similar protocol can be employed for thiols, typically using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[6] These methods offer broad functional group tolerance and high efficiency, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) and is a premier method for creating biaryl or heteroaryl-aryl structures.[7][8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive chloro-substrate.[9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling [10]

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

-

Add a degassed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

-

Concentrate the solution and purify the residue by flash column chromatography to isolate the 4-aryl-6-(methoxymethyl)pyrimidine product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 95 |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction provides an alternative to classical SNAr for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.[11][12] The reaction relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[13][14]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 5. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering Novel Reactions with 4-Chloro-6-(methoxymethyl)pyrimidine: A Synthetic Chemist's Guide to a Versatile Scaffold

An In-depth Technical Guide

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical biological interactions and its synthetic tractability. This guide focuses on 4-Chloro-6-(methoxymethyl)pyrimidine, a highly versatile building block whose strategic functionalization opens avenues to vast and underexplored chemical spaces. We will delve into the core reactivity principles governing this molecule and provide field-proven, detailed protocols for key transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

The Strategic Value of this compound

This compound (CAS No: 3122-84-7) is a substituted pyrimidine featuring two key points of diversification.[3] The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[4] This inherent electronic property is fundamental to its reactivity.

The molecule's utility is defined by its substituents:

-

The C4-Chloro Group : This is the primary reactive site for nucleophilic displacement and cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly susceptible to attack, a principle common to many chloropyrimidines.[5][6]

-

The C6-Methoxymethyl Group : This group offers a secondary site for modification. While more stable, the ether linkage can be cleaved to unmask a hydroxymethyl group, which can be further oxidized or functionalized, adding another layer of synthetic diversity.

Understanding how to selectively manipulate these positions is key to unlocking the full potential of this scaffold in the synthesis of complex, biologically active molecules.[7][8]

Caption: Core attributes of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNA_r_): The Workhorse Reaction

The most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNA_r_) at the C4 position. The electron-deficient nature of the pyrimidine ring significantly stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of the chloride leaving group.[5] This reaction class is exceptionally broad, accommodating a wide range of nucleophiles.

Mechanistic Rationale

The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism.

-

Addition : The nucleophile attacks the electron-deficient carbon atom at the C4 position. This is the rate-determining step and results in the formation of a tetrahedral, anionic intermediate where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the ring nitrogen atoms.[4][5]

-

Elimination : Aromaticity is restored through the expulsion of the chloride ion, yielding the substituted pyrimidine product.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: A-Z Guide to the Synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine

Abstract

This comprehensive guide provides a detailed, reliable, and efficient protocol for the synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development. It outlines the chemical principles, step-by-step experimental procedures, safety precautions, and analytical characterization necessary for the successful synthesis and purification of the target compound. The protocol emphasizes a reproducible methodology, drawing from established chemical literature to ensure both high yield and purity.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties[1][]. Among these, this compound (CAS No: 3122-84-7) serves as a versatile building block for the synthesis of more complex molecules. Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a key precursor for introducing the pyrimidine scaffold into a target drug molecule. The methoxymethyl group at the 6-position can also be a site for further chemical modification or can play a role in the biological activity of the final compound.

The synthesis protocol detailed herein is designed to be both efficient and scalable, providing a clear pathway for producing high-purity this compound for research and development purposes.

Chemical Principles and Reaction Mechanism

The synthesis of this compound typically proceeds from a more readily available dichlorinated pyrimidine precursor, such as 4,6-dichloropyrimidine. The core of this synthesis is a selective nucleophilic aromatic substitution (SNAr) reaction. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by a methoxy group. The selectivity of this reaction is crucial and can often be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the reagents.

The generally accepted pathway involves the reaction of 4,6-dichloropyrimidine with sodium methoxide in a suitable solvent, typically methanol. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrimidine ring. The choice of which chlorine is substituted can be influenced by the electronic environment of the pyrimidine ring. In many cases, the reaction can be controlled to favor monosubstitution, yielding the desired 4-Chloro-6-methoxypyrimidine. Subsequent reaction with a source of the methoxymethyl group, or starting from a precursor that already contains this group, leads to the final product.

An analogous reaction is the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine using sodium methoxide in methanol, where both chlorine atoms are substituted.[3] This highlights the importance of controlling the stoichiometry and reaction conditions to achieve the desired monosubstituted product. Similarly, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol yields the monosubstituted product 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the feasibility of selective substitution.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,6-Dichloropyrimidine | ≥98% | Commercially Available | Starting material. |

| Sodium Methoxide | ≥95% | Commercially Available | Nucleophile. Handle with care, as it is corrosive and moisture-sensitive. |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available | Reaction solvent. Must be dry. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For aqueous workup. |

| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For aqueous workup. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the solid, typically around 10-20 mL per gram of 4,6-dichloropyrimidine.

-

Begin stirring the solution at room temperature.

Step 2: Nucleophilic Substitution

-

Carefully add sodium methoxide (1.0-1.2 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, 4-Chloro-6-methoxypyrimidine, should have a different Rf value than the starting material. The reaction is typically complete within 4-8 hours.

Step 3: Workup and Extraction

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. The amount of each should be sufficient to dissolve the residue and form two distinct layers.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (bottom layer).

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine all the organic extracts.

-

Wash the combined organic layer with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the concentration of ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (158.59 g/mol for C₆H₇ClN₂O).[6]

-

Melting Point (if solid): To assess purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

4,6-Dichloropyrimidine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Sodium Methoxide: Is highly corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or argon if possible) and away from moisture.

-

Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.

-

Dichloromethane: Is a suspected carcinogen. Use with adequate ventilation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

Figure 1. A schematic overview of the synthesis workflow for this compound.

Conclusion

The protocol described in this application note provides a clear and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for use in a variety of research and drug development applications. The key to a successful synthesis lies in the careful control of reaction conditions to favor the desired monosubstitution product and meticulous purification to achieve high purity.

References

- Kimura, H., Katoh, T., Kajimoto, T., Node, M., Hisaki, M., Sugimoto, Y., Majima, T., Uehara, Y., & Yamori, T. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(7), 2486-2498.

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

Sources

Suzuki-Miyaura coupling reactions with 4-Chloro-6-(methoxymethyl)pyrimidine

An Application Note for the Synthesis of Arylated Pyrimidines

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a fundamental component of nucleic acids, its derivatives are integral to a multitude of biological processes.[1][2] This has led to their widespread application in therapeutics, with pyrimidine-based drugs being developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] The pyrimidine ring's electron-deficient nature and capacity for hydrogen bonding make it an excellent bioisostere for other aromatic systems, often enhancing pharmacokinetic properties.[1]

4-Chloro-6-(methoxymethyl)pyrimidine emerges as a particularly valuable building block. The chlorine atom provides a reactive handle for carbon-carbon bond formation, while the methoxymethyl group offers a site for potential secondary modifications or can influence the molecule's solubility and metabolic profile. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the arylation of such chloro-heteroaromatic compounds, enabling the construction of complex molecular architectures from readily available starting materials.[6][7] However, the coupling of electron-deficient heteroaryl chlorides presents unique challenges, including slower rates of oxidative addition and potential catalyst inhibition by the heterocyclic nitrogen atoms.[8][9]

This guide provides a detailed examination of the key principles and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, designed for researchers and scientists in synthetic and medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and results in a Pd(II) complex.[7][11] The selection of bulky, electron-rich phosphine ligands is critical to facilitate this step.[9][12]

-

Transmetalation : The organoboronic acid (or ester) is activated by a base to form a more nucleophilic borate species.[13][14][15] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Successful Coupling

The success of coupling an inactivated heteroaryl chloride like this compound hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.

-

Palladium Catalyst/Precatalyst : While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a separate Pd(0) or Pd(II) source with a specialized ligand. Common sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[13] These are typically more stable and cost-effective, forming the active Pd(0) species in situ. For challenging couplings, pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) can offer superior activity and reproducibility.

-

Ligand Selection : This is arguably the most crucial factor for coupling heteroaryl chlorides. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the reaction.[9][12] To overcome this and the high bond energy of the C-Cl bond, bulky and electron-rich phosphine ligands are required.

-

Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are highly effective as their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[12]

-

Dialkylphosphines (e.g., Tri-tert-butylphosphine, P(t-Bu)₃): The strong electron-donating ability of these ligands makes them excellent for activating C-Cl bonds.[16]

-

-

Base : The base plays a multifaceted role, primarily by activating the boronic acid to form a more reactive borate complex, which facilitates transmetalation.[14][15] The choice of base can significantly impact yield and side reactions.

-

Potassium Carbonate (K₂CO₃) : A common, moderately strong base suitable for many couplings.[17]

-

Potassium Phosphate (K₃PO₄) : A stronger, non-nucleophilic base often used for challenging substrates, including heteroaryl chlorides.[18]

-

Cesium Carbonate (Cs₂CO₃) : A strong base whose solubility in organic solvents can sometimes accelerate the reaction.

-

Potassium Fluoride (KF) : A milder base that can be effective while minimizing base-sensitive functional group degradation.[13][16]

-

-

Solvent System : The solvent must solubilize all reaction components and be stable at the required temperature. Anhydrous conditions are typically preferred to minimize protodeboronation of the boronic acid.[19]

-

Ethers : 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and effective for a broad range of substrates.[16][20]

-

Aromatics : Toluene can be used, often at higher temperatures.

-

Aqueous Mixtures : Sometimes, a mixture of an organic solvent with water (e.g., Toluene/water or Dioxane/water) can enhance the reaction rate, particularly by aiding in the dissolution of the inorganic base.[21][22]

-

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic Acid or Ester (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Phosphine Ligand (e.g., SPhos, 5.5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[20]

-

Catalyst Addition : In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., SPhos, 0.055 mmol) before adding them to the Schlenk flask.

-

Inerting the Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.

-

Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring : Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.[20]

-

Work-up : Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[20]

-

Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Recommended Reaction Conditions & Troubleshooting

The optimal conditions can vary depending on the electronic nature of the boronic acid coupling partner.

| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Common Issues & Solutions |

| Electron-Rich Arylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4.4) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-90 | Fast reaction: Monitor closely to avoid side-product formation. |

| Electron-Poor Arylboronic Acid | Pd(OAc)₂ (2) / XPhos (4.4) | K₃PO₄ (2.5) | 1,4-Dioxane | 90-100 | Slower reaction: May require longer reaction times or slightly higher catalyst loading. |

| Heteroarylboronic Acid | PdCl₂(dppf) (5) or Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (5.5) | Cs₂CO₃ (2.0) | THF / H₂O | 80 | Protodeboronation: Use anhydrous conditions and a stronger base. Ensure inert atmosphere is maintained.[19] |

| Sterically Hindered Boronic Acid | XPhos Pd G3 (3) | K₃PO₄ (3.0) | Toluene | 100-110 | Low conversion: Higher temperatures and a bulkier ligand (XPhos) are often necessary to overcome steric hindrance. |

Troubleshooting Common Problems:

-

Low or No Conversion : The primary suspect is often catalyst deactivation due to oxygen. Ensure the system is rigorously degassed and maintained under a positive pressure of inert gas. Alternatively, the oxidative addition may be too slow; consider a more electron-rich ligand or a higher temperature.[18]

-

Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, is promoted by residual water or acid. Ensure reagents and solvents are anhydrous. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[10]

-

Dehalogenation : The starting chloro-pyrimidine is converted to its des-chloro analog. This can occur if the transmetalation step is slow relative to other catalyst decomposition pathways. A different base or solvent system may be required to accelerate transmetalation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of substituted pyrimidines for drug discovery and materials science. Success in these transformations, particularly with a challenging chloro-heteroaryl substrate, is not merely procedural but relies on a rational understanding of the reaction mechanism. By carefully selecting a synergistic combination of a palladium source, a sterically demanding and electron-rich ligand, an appropriate base, and a suitable solvent, researchers can achieve high yields and unlock the synthetic potential of this valuable building block.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

D'Souza, D. M., & Müller, T. J. (2017). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

Kappe, C. O., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Welch, C. J., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

-

Heliyon. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

-

Karbass, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

NIH. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters (ACS Publications). [Link]

-

ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. (2020). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. [Link]

-

ResearchGate. (2006). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

ResearchGate. (2010). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

Nucleophilic aromatic substitution on 4-Chloro-6-(methoxymethyl)pyrimidine

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-(methoxymethyl)pyrimidine

For professionals in pharmaceutical and materials science research, this compound serves as a valuable and versatile heterocyclic building block. The electron-deficient nature of its pyrimidine core, significantly influenced by the two ring nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide array of functional groups at the C4 position, enabling the synthesis of diverse compound libraries for drug discovery and development.

This document provides a comprehensive guide to understanding and performing SNAr reactions on this specific substrate. It combines theoretical principles with practical, field-tested protocols to ensure reliable and reproducible outcomes in the laboratory.

The facility of the SNAr reaction on this compound is governed by the electronic characteristics of the pyrimidine ring. Unlike electron-rich benzene systems that typically undergo electrophilic substitution, the pyrimidine ring is inherently electron-poor. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This intrinsic electrophilicity is the key driver for the reaction.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2][3]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C4). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4]

-

Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.[4][5] This resonance stabilization is crucial for the reaction to proceed. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

The diagram below illustrates this mechanistic pathway.

References

The Strategic Application of 4-Chloro-6-(methoxymethyl)pyrimidine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2] Its nitrogen-rich aromatic system allows for a multitude of interactions with the ATP-binding pocket of kinases, making it an ideal starting point for the development of targeted therapies for cancer and other proliferative diseases.[3][4] 4-Chloro-6-(methoxymethyl)pyrimidine is a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of diverse libraries of potential kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for key cross-coupling reactions, while the methoxymethyl group at the 6-position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into its chemical reactivity, provide detailed protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the rationale behind these synthetic strategies in the context of modern drug discovery.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₇ClN₂O. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of the labile chlorine atom at the 4-position. The methoxymethyl group at the 6-position is an electron-donating group, which can subtly influence the reactivity of the chloropyrimidine. While electron-donating groups can sometimes decrease the rate of nucleophilic aromatic substitution, the inherent reactivity of the 4-chloro position in pyrimidines generally allows for efficient displacement.[5]

The primary transformations involving this compound in kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions. These reactions are favored for their broad functional group tolerance and their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Core Synthetic Methodologies: Building Kinase Inhibitor Scaffolds

The construction of kinase inhibitors from this compound typically involves two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful tool for installing a wide variety of aryl and heteroaryl groups at the 4-position of the pyrimidine ring.[6][7] This is a critical step in the synthesis of many kinase inhibitors, as the group at this position often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

Generalized Protocol for Suzuki-Miyaura Coupling of this compound:

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) and the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂/SPhos | K₃PO₄ | DME | 90 |

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich pyrimidines, ligands like SPhos or XPhos can be beneficial.[8]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates are commonly used, but for less reactive substrates, stronger bases like phosphates may be necessary.[9]

-

Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds in modern organic synthesis.[1][10] In the context of kinase inhibitors, this reaction is frequently used to introduce anilines or other amine-containing fragments at the 4-position of the pyrimidine ring. This N-aryl linkage is a common feature in many potent kinase inhibitors, as it allows for crucial hydrogen bonding interactions with the kinase hinge region.

Generalized Protocol for Buchwald-Hartwig Amination of this compound:

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.10 eq).

-

Purge the vessel with an inert gas.

-

Add the solvent and stir for a few minutes to form the active catalyst.

-

Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 |

| Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 90 |

Causality Behind Experimental Choices:

-

Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's scope and efficiency.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, but for sensitive substrates, milder bases like carbonates or phosphates can be used.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and unwanted side reactions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a library of potential kinase inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at the 4-position.

Diagram 3: Representative Kinase Inhibitor Synthesis Workflow

Caption: A representative workflow for the synthesis and evaluation of kinase inhibitors.

Targeted Kinase Families

Derivatives of 4-aminopyrimidines have shown significant activity against a range of important cancer-related kinases, including:

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibitors of Aurora kinases are being investigated as potential treatments for a variety of cancers.[12][13]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often mutated or overexpressed in non-small cell lung cancer and other solid tumors.[10][14]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[15]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient generation of diverse compound libraries for high-throughput screening and lead optimization. The insights and protocols provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapies.

References

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 2007.

- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2011.

- Buchwald–Hartwig amin

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021.

- Recent Advances in Pyrimidine-Based Drugs. Molecules, 2022.

- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 2023.

- Buchwald-Hartwig Amin

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 2007.

- Pyrimidine compound and medical use thereof.

- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry, 2016.

- Suzuki Coupling. Organic Chemistry Portal.